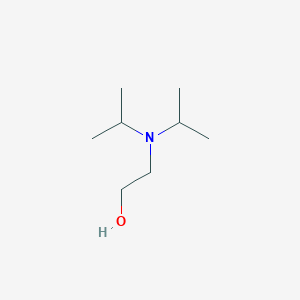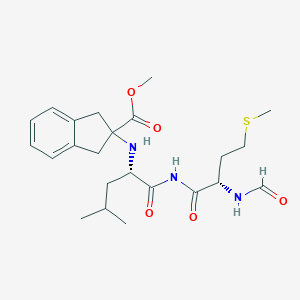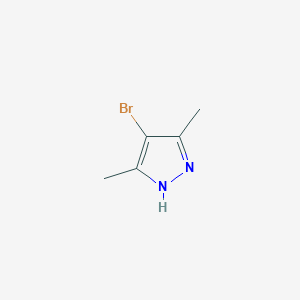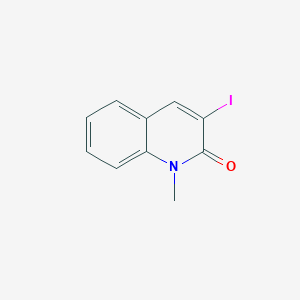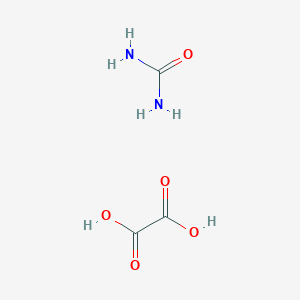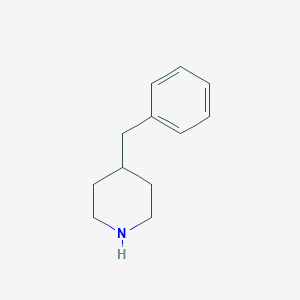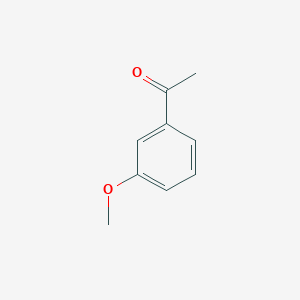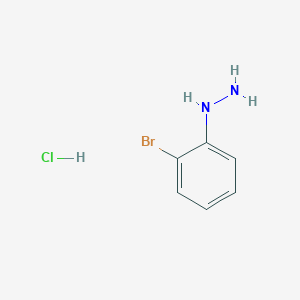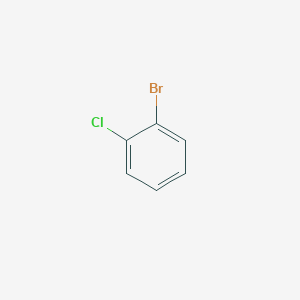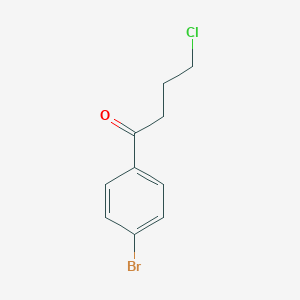![molecular formula C25H39NO2 B146040 4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine CAS No. 132213-87-7](/img/structure/B146040.png)
4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine, also known as AM-2201, is a synthetic cannabinoid that belongs to the family of indole-derived cannabinoids. It is a potent agonist of the cannabinoid receptors, CB1 and CB2, and is known to produce psychoactive effects similar to those of natural cannabinoids found in the cannabis plant.
Wirkmechanismus
4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine acts as a potent agonist of the CB1 and CB2 receptors, which are primarily located in the central and peripheral nervous systems, respectively. Upon binding to these receptors, 4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine activates a signaling cascade that leads to the modulation of various physiological processes such as pain perception, appetite, and mood. It is also known to inhibit the reuptake of certain neurotransmitters such as dopamine, serotonin, and norepinephrine, which further contributes to its psychoactive effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine are similar to those of natural cannabinoids found in the cannabis plant. It produces a range of psychoactive effects such as euphoria, relaxation, and altered perception of time and space. It also has analgesic, anti-inflammatory, and anti-emetic properties. However, it is important to note that the long-term effects of 4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine on the brain and other organs are not well understood and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine has several advantages as a tool in laboratory experiments. It is highly potent and selective for the CB1 and CB2 receptors, which allows for precise modulation of the endocannabinoid system. It is also stable and can be easily synthesized in large quantities. However, there are also limitations to its use in laboratory experiments. Due to its psychoactive effects, it can be difficult to distinguish between the direct effects of 4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine on the endocannabinoid system and its indirect effects on behavior and cognition. Additionally, the long-term effects of 4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine on the brain and other organs may confound experimental results.
Zukünftige Richtungen
There are several future directions for research on 4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine. One area of interest is the investigation of its potential therapeutic applications in the treatment of various medical conditions such as chronic pain, nausea, and anxiety. Another area of interest is the elucidation of its mechanism of action at the molecular level, which could lead to the development of more selective and potent cannabinoid receptor agonists. Additionally, the long-term effects of 4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine on the brain and other organs need to be further investigated to ensure its safety for human use.
Synthesemethoden
The synthesis of 4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine involves the reaction of 1-(5-fluoropentyl)-3-(1-naphthoyl)indole with 4-bromo-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of a palladium catalyst. The resulting intermediate is then reacted with 4-(aminobutyl)amine to yield 4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine as a white powder. The purity of the final product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine has been extensively studied for its potential therapeutic applications in the treatment of various medical conditions such as chronic pain, nausea, and anxiety. It has also been investigated for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells. Additionally, 4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine has been used as a tool in neuroscience research to study the role of the endocannabinoid system in various physiological and pathological processes.
Eigenschaften
CAS-Nummer |
132213-87-7 |
|---|---|
Produktname |
4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine |
Molekularformel |
C25H39NO2 |
Molekulargewicht |
385.6 g/mol |
IUPAC-Name |
4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine |
InChI |
InChI=1S/C25H39NO2/c1-5-6-7-10-19-16-22(27-14-9-8-13-26)24-20-15-18(2)11-12-21(20)25(3,4)28-23(24)17-19/h11,16-17,20-21H,5-10,12-15,26H2,1-4H3/t20-,21-/m1/s1 |
InChI-Schlüssel |
KOKUPFYJFKJKGA-NHCUHLMSSA-N |
Isomerische SMILES |
CCCCCC1=CC2=C([C@@H]3CC(=CC[C@H]3C(O2)(C)C)C)C(=C1)OCCCCN |
SMILES |
CCCCCC1=CC2=C(C3CC(=CCC3C(O2)(C)C)C)C(=C1)OCCCCN |
Kanonische SMILES |
CCCCCC1=CC2=C(C3CC(=CCC3C(O2)(C)C)C)C(=C1)OCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



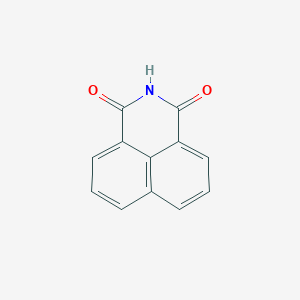
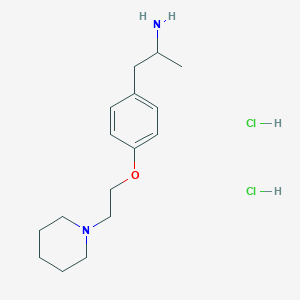
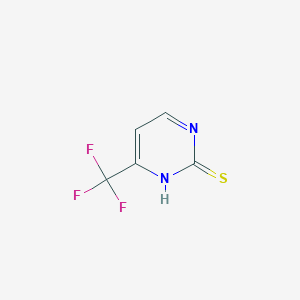
![Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B145968.png)
